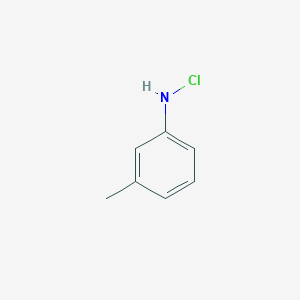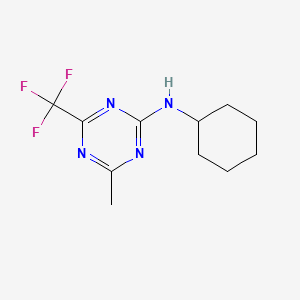![molecular formula C14H12N2O6 B14619439 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol CAS No. 59919-88-9](/img/structure/B14619439.png)
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol is an organic compound characterized by the presence of nitro and hydroxyl functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol typically involves nitration reactions. Nitro compounds can be prepared by direct substitution of hydrocarbons with nitric acid or by displacement reactions with nitrite ions . For instance, the nitration of aromatic compounds like benzene can be conducted in the liquid phase using nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of nitro compounds often involves high-temperature nitration of alkanes in the vapor phase. This method can yield mixtures of products, which are then separated and purified .
化学反応の分析
Types of Reactions
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation can produce quinones .
科学的研究の応用
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol has several applications in scientific research:
作用機序
The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the activity of enzymes and other proteins . Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
類似化合物との比較
Similar Compounds
4-Methyl-3-nitrophenol: This compound is structurally similar but lacks the additional nitro group and hydroxyl group present in 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol.
2-Hydroxy-3-nitrophenyl derivatives: These compounds share the nitro and hydroxyl groups but differ in the position and number of substituents.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
59919-88-9 |
|---|---|
分子式 |
C14H12N2O6 |
分子量 |
304.25 g/mol |
IUPAC名 |
4-[(2-hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-5-9(7-12(13(8)17)16(21)22)6-10-3-2-4-11(14(10)18)15(19)20/h2-5,7,17-18H,6H2,1H3 |
InChIキー |
MQRGZMLUYVLYSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C(=CC=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)




![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)

![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)

![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)

![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
